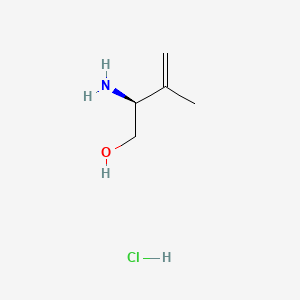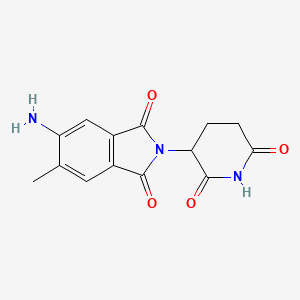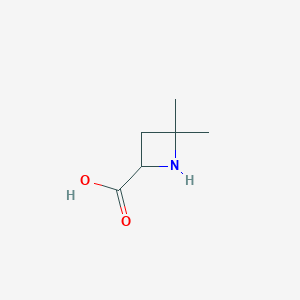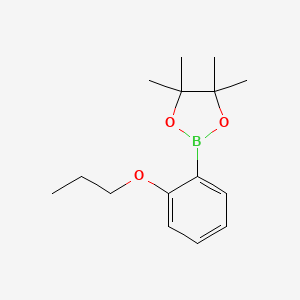![molecular formula C11H16ClNO3 B13469709 4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride](/img/structure/B13469709.png)
4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride is an organic compound with a complex structure that includes a benzoic acid moiety and an aminopropoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride typically involves the reaction of 4-(bromomethyl)benzoic acid with (2R)-2-aminopropanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the aminopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoic acid derivatives.
科学的研究の応用
4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the benzoic acid moiety can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid: A structurally similar compound with a morpholine ring instead of the aminopropoxy group.
4-{[(2R)-2-hydroxypropoxy]methyl}benzoic acid: A compound with a hydroxy group instead of an amino group in the propoxy chain.
Uniqueness
4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminopropoxy and benzoic acid moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C11H16ClNO3 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC名 |
4-[[(2R)-2-aminopropoxy]methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8(12)6-15-7-9-2-4-10(5-3-9)11(13)14;/h2-5,8H,6-7,12H2,1H3,(H,13,14);1H/t8-;/m1./s1 |
InChIキー |
BUYRFRQYIGVYRL-DDWIOCJRSA-N |
異性体SMILES |
C[C@H](COCC1=CC=C(C=C1)C(=O)O)N.Cl |
正規SMILES |
CC(COCC1=CC=C(C=C1)C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-Amino-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13469632.png)



![(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride](/img/structure/B13469646.png)


![2-Benzoyl-2-azabicyclo[2.2.1]heptane](/img/structure/B13469677.png)


![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13469690.png)


